molecular formula C11H11N B1604939 2,5-Dimethylquinoline CAS No. 26190-82-9

2,5-Dimethylquinoline

Cat. No.: B1604939
CAS No.: 26190-82-9
M. Wt: 157.21 g/mol
InChI Key: HQMYTNVPZHJGDX-UHFFFAOYSA-N
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Description

2,5-Dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The molecular formula of this compound is C11H11N, and it features a quinoline ring system with two methyl groups attached at the 2nd and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylquinoline can be achieved through various methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of microwave irradiation and solvent-free conditions has been explored to produce quinoline derivatives in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

2,5-Dimethylquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition leads to the disruption of cellular processes in pathogens, making it effective as an antimicrobial and anticancer agent. The compound’s ability to intercalate into DNA also contributes to its biological activity .

Comparison with Similar Compounds

2,5-Dimethylquinoline can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, which lacks the methyl groups at the 2nd and 5th positions.

    2-Methylquinoline: A derivative with a single methyl group at the 2nd position.

    5-Methylquinoline: A derivative with a single methyl group at the 5th position.

Uniqueness: The presence of two methyl groups in this compound enhances its lipophilicity and may influence its binding affinity to molecular targets, making it distinct from its mono-methylated counterparts .

Properties

IUPAC Name

2,5-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-11-10(8)7-6-9(2)12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYTNVPZHJGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275088
Record name 2,5-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26190-82-9
Record name 2,5-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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